N-(2-Hydroxyethyl)ethylenediamine

Description

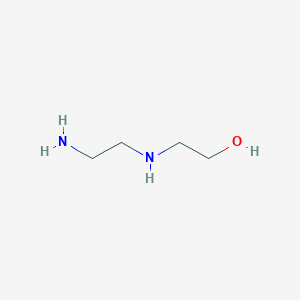

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2-aminoethylamino)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H12N2O/c5-1-2-6-3-4-7/h6-7H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHIJANUOQQMGNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CNCCO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12N2O | |

| Record name | AMINOETHYLETHANOLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8228 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7025423 | |

| Record name | N-(Hydroxyethyl)ethylenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7025423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Aminoethylethanolamine appears as a clear colorless liquid with an ammonia-like odor. Corrosive to tissue. Combustible, but may be difficult to ignite. Less dense than water. Vapors heavier than air. Toxic oxides of nitrogen produced during combustion. Used to make other chemicals., Liquid, A clear colorless liquid with an ammonia-like odor; [CAMEO], A clear colorless liquid with an ammonia-like odor. | |

| Record name | AMINOETHYLETHANOLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8228 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethanol, 2-[(2-aminoethyl)amino]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-(2-Hydroxyethyl)ethylenediamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/804 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | AMINOETHYLETHANOLAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/834 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

460 to 464 °F at 760 mmHg (NTP, 1992), 238-40 °C, BP: 243.7 °C, 460-464 °F | |

| Record name | AMINOETHYLETHANOLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8228 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | AMINOETHYL ETHANOLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2067 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | AMINOETHYLETHANOLAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/834 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Flash Point |

216 °F (NTP, 1992), 132 °C, 132 °C (CLOSED CUP), 216 °F | |

| Record name | AMINOETHYLETHANOLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8228 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-(2-Hydroxyethyl)ethylenediamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/804 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | AMINOETHYL ETHANOLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2067 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | AMINOETHYLETHANOLAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/834 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

greater than or equal to 100 mg/mL at 70 °F (NTP, 1992), VERY SOL IN WATER, ALCOHOL, ACETATE | |

| Record name | AMINOETHYLETHANOLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8228 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | AMINOETHYL ETHANOLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2067 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.028 at 77 °F (USCG, 1999) - Denser than water; will sink, 1.0254 at 25 °C, 1.028 | |

| Record name | AMINOETHYLETHANOLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8228 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | AMINOETHYL ETHANOLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2067 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | AMINOETHYLETHANOLAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/834 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Density |

3.59 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.59 | |

| Record name | AMINOETHYLETHANOLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8228 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | AMINOETHYL ETHANOLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2067 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | AMINOETHYLETHANOLAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/834 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

less than 0.01 mmHg at 68 °F (NTP, 1992), 0.000819 [mmHg], 8.19X10-4 mm Hg at 25 °C, <0.01 mmHg | |

| Record name | AMINOETHYLETHANOLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8228 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-(2-Hydroxyethyl)ethylenediamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/804 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | AMINOETHYL ETHANOLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2067 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | AMINOETHYLETHANOLAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/834 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Color/Form |

COLORLESS LIQ | |

CAS No. |

111-41-1 | |

| Record name | AMINOETHYLETHANOLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8228 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | (2-Hydroxyethyl)ethylenediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111-41-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aminoethyl ethanolamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000111411 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aminoethylethanolamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=461 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanol, 2-[(2-aminoethyl)amino]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-(Hydroxyethyl)ethylenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7025423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-aminoethylamino)ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.516 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMINOETHYLETHANOLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RC78W6NPXT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | AMINOETHYL ETHANOLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2067 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | AMINOETHYLETHANOLAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/834 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Foundational & Exploratory

N-(2-Hydroxyethyl)ethylenediamine synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of N-(2-Hydroxyethyl)ethylenediamine

For Researchers, Scientists, and Drug Development Professionals

This compound, also known as AEEA, is a versatile organic compound with significant applications in medicinal chemistry, materials science, and as a precursor for the synthesis of various derivatives. Its structure, incorporating both primary and secondary amine groups along with a hydroxyl group, allows for a wide range of chemical modifications and applications. This technical guide provides a comprehensive overview of the primary synthesis routes for this compound and the key analytical techniques employed for its characterization. Detailed experimental protocols, quantitative data, and visual representations of the synthesis workflows are presented to facilitate its practical application in a research and development setting.

Synthesis of this compound

The synthesis of this compound can be primarily achieved through two main routes: the reaction of ethylenediamine (B42938) with ethylene (B1197577) oxide and the reaction of ethylenediamine with 2-chloroethanol (B45725).

Synthesis via Ethylene Oxide

The reaction of ethylenediamine with ethylene oxide is a common industrial method for producing this compound. This method's selectivity towards the mono-hydroxyethylated product is highly dependent on the reaction conditions, particularly the molar ratio of the reactants. An excess of ethylenediamine is crucial to favor the formation of the desired product and minimize the formation of di-, tri-, and tetra-hydroxyethylated byproducts.[1]

Reaction Scheme:

Caption: Synthesis of this compound from ethylenediamine and ethylene oxide.

A process for preparing N,N,N',N'-tetra-(2-hydroxyethyl)ethylenediamine involves reacting ethylenediamine with ethylene oxide in the absence of water and in the presence of a saturated C3-C9 alcohol solvent.[2][3] While this produces the tetra-substituted derivative, the underlying principle of reacting ethylenediamine with ethylene oxide is relevant. To favor the mono-substituted product, a significant excess of ethylenediamine is necessary.[1]

Experimental Protocol:

A detailed experimental protocol for the selective synthesis of the mono-substituted product is described in the literature.[1] In a typical procedure, a large excess of ethylenediamine is reacted with ethylene oxide under controlled temperature and pressure.

-

Reactor Setup: A pressure reactor equipped with a stirrer, a cooling system, and inlets for the reactants is charged with a significant molar excess of ethylenediamine.

-

Reaction: Ethylene oxide is slowly introduced into the reactor while maintaining a low temperature to control the exothermic reaction.

-

Purification: After the reaction is complete, the excess ethylenediamine is removed by distillation under reduced pressure. The resulting crude product is then purified by fractional distillation to isolate this compound.

| Parameter | Value | Reference |

| Reactant Ratio (EDA:EO) | > 4:1 (molar) | [1] |

| Temperature | 30-50 °C | General knowledge |

| Pressure | 1-5 atm | General knowledge |

| Yield | Up to 60% with 7-fold excess of diamine | [1] |

Synthesis via 2-Chloroethanol

Another common laboratory and industrial synthesis method involves the reaction of ethylenediamine with 2-chloroethanol. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid formed as a byproduct.

Reaction Scheme:

Caption: Synthesis of this compound from ethylenediamine and 2-chloroethanol.

A related synthesis of N,N'-bis(2-hydroxyethyl)ethylenediamine involves reacting 2-(2-aminoethylamino)ethanol with 2-chloroethanol in the presence of sodium carbonate.[4] This illustrates the general principle of using a chloro-alcohol to introduce the hydroxyethyl (B10761427) group. By using ethylenediamine as the starting material, this compound can be synthesized.

Experimental Protocol:

-

Reaction Setup: Ethylenediamine and a suitable solvent are placed in a reaction flask equipped with a stirrer, condenser, and dropping funnel.

-

Addition of Reactant: 2-Chloroethanol is added dropwise to the ethylenediamine solution. A base, such as sodium carbonate or sodium hydroxide, is used to neutralize the HCl produced.

-

Reaction Conditions: The reaction mixture is typically heated to facilitate the reaction.

-

Workup and Purification: After the reaction is complete, the mixture is cooled, and the inorganic salts are filtered off. The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation.

| Parameter | Value | Reference |

| Reactant Ratio (EDA:2-CE) | 1:1 to 2:1 (molar) | General knowledge |

| Base | Sodium Carbonate, Sodium Hydroxide | [4] |

| Temperature | 80-120 °C | General knowledge |

| Yield | Moderate to high | General knowledge |

Characterization of this compound

The characterization of this compound is crucial to confirm its identity and purity. A combination of spectroscopic and chromatographic techniques is typically employed.

Spectroscopic Characterization

2.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of this compound.

-

¹H NMR: The proton NMR spectrum provides information about the different types of protons and their connectivity in the molecule. Predicted ¹H NMR spectral data for this compound is available in public databases.[5]

-

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. Spectral data for related compounds like N,N,N',N'-tetrakis(2-hydroxyethyl)ethylenediamine is available and can be used for comparative purposes.[6]

| Technique | Key Observables |

| ¹H NMR | Chemical shifts and coupling constants of the ethyl and ethylene protons. |

| ¹³C NMR | Chemical shifts of the four distinct carbon atoms. |

2.1.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound will show characteristic absorption bands for the O-H, N-H, and C-N bonds. IR spectra of related compounds are available in the NIST Chemistry WebBook.[7]

| Functional Group | Wavenumber (cm⁻¹) |

| O-H stretch (alcohol) | 3200-3600 (broad) |

| N-H stretch (amine) | 3300-3500 |

| C-H stretch | 2850-3000 |

| C-N stretch | 1000-1200 |

2.1.3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The electron ionization mass spectrum of N,N,N',N'-tetrakis(2-hydroxyethyl)ethylenediamine is available from NIST, which can provide insights into the fragmentation of similar structures.[8]

| Technique | Information Obtained |

| Mass Spectrometry | Molecular ion peak (M+) and fragmentation pattern. |

Chromatographic Characterization

2.2.1. Gas Chromatography (GC)

Gas chromatography can be used to assess the purity of this compound and to separate it from starting materials and byproducts. The choice of column and temperature program is critical for achieving good separation.

2.2.2. High-Performance Liquid Chromatography (HPLC)

HPLC is another valuable technique for purity assessment, especially for less volatile derivatives. An analysis of chelating agents including (2-Hydroxyethyl)ethylenediamine-N,N',N'-triacetic acid using HPLC has been reported.[9]

Experimental Workflows

The following diagram illustrates a general workflow for the synthesis and characterization of this compound.

Caption: General workflow for the synthesis and characterization of this compound.

Applications

This compound serves as a versatile building block in various fields. It is used as a precursor in the synthesis of room-temperature ionic liquids.[10][11] Additionally, it acts as a ligand in the preparation of various metal complexes.[11] Its derivatives, such as N-(2-hydroxyethyl)-ethylenediaminetriacetic acid (HEDTA), are used as chelating agents.[12][13]

Conclusion

This technical guide has outlined the primary synthetic routes and characterization techniques for this compound. The provided experimental details and data serve as a valuable resource for researchers and professionals engaged in the synthesis and application of this important chemical intermediate. Careful control of reaction conditions is paramount to achieve high yields and purity of the desired product. The combination of various analytical methods is essential for comprehensive characterization and quality control.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. EP0968172B1 - Process for preparing n,n,n',n'-tetra-(2-hydroxyethyl)ethylenediamine - Google Patents [patents.google.com]

- 3. US6222075B1 - Process for the production of N, N, Nâ², Nâ²,-tetra-(2-hydroxyethyl)ethylene diamine - Google Patents [patents.google.com]

- 4. N,N'-BIS(2-HYDROXYETHYL)ETHYLENEDIAMINE synthesis - chemicalbook [chemicalbook.com]

- 5. hmdb.ca [hmdb.ca]

- 6. N,N,N',N'-TETRAKIS(2-HYDROXYETHYL)ETHYLENEDIAMINE(140-07-8) 13C NMR spectrum [chemicalbook.com]

- 7. N,N,N',N'-Tetrakis(2-hydroxyethyl)ethylenediamine [webbook.nist.gov]

- 8. N,N,N',N'-Tetrakis(2-hydroxyethyl)ethylenediamine [webbook.nist.gov]

- 9. shodex.com [shodex.com]

- 10. researchgate.net [researchgate.net]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. Synthesis and characterization of an N-(2-hydroxyethyl)-ethylenediaminetriacetic acid resin - UNT Digital Library [digital.library.unt.edu]

- 13. n-hydroxyethyl-ethylene-diamine triacetic acid: Topics by Science.gov [science.gov]

An In-depth Technical Guide to the Physicochemical Properties of N-(2-Hydroxyethyl)ethylenediamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-Hydroxyethyl)ethylenediamine, also known as aminoethylethanolamine, is a versatile organic compound with a wide range of applications in industrial synthesis and chemical manufacturing. Its unique molecular structure, featuring both primary and secondary amine groups as well as a hydroxyl group, imparts a distinct set of physicochemical properties that are critical to its function in various chemical processes. This technical guide provides a comprehensive overview of these properties, complete with experimental protocols for their determination, to support researchers and professionals in drug development and other scientific fields.

Core Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized in the tables below. These properties are essential for understanding the compound's behavior in different chemical environments and for designing and optimizing experimental conditions.

General and Physical Properties

| Property | Value |

| Molecular Formula | C4H12N2O |

| Molecular Weight | 104.15 g/mol |

| Appearance | Clear, colorless liquid[1] |

| Odor | Ammonia-like[1] |

| Density | 1.03 g/mL at 25 °C |

| Boiling Point | 238-240 °C at 752 mmHg |

| Refractive Index | n20/D 1.485 |

Chemical and Dissociation Properties

| Property | Value |

| pKa1 | 7.21 (+2) at 25°C[2] |

| pKa2 | 10.12 (+1) at 25°C[2] |

| Computed logP | -1.7[1] |

| Solubility | Miscible with water |

Experimental Protocols for Property Determination

Accurate determination of physicochemical properties is paramount for the reliable application of any chemical compound. The following sections detail the standard experimental methodologies for measuring the key properties of this compound.

Determination of Boiling Point (Micro-Reflux Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. The micro-reflux method is a common and efficient technique for this determination.

Apparatus:

-

Small test tube (e.g., 150mm diameter)

-

Thermometer

-

Heating block or oil bath

-

Magnetic stirrer and stir bar

-

Clamping apparatus

Procedure:

-

Introduce approximately 0.5 mL of this compound into the test tube along with a small magnetic stir bar.

-

Place the test tube in the heating block and clamp it securely.

-

Position the thermometer with the bulb approximately 1 cm above the surface of the liquid.

-

Begin gentle stirring and heating of the sample.

-

Observe the formation of a ring of condensing vapor (refluxing) on the inner wall of the test tube. The thermometer bulb should be level with this ring for an accurate measurement.

-

The stable temperature reading at which the liquid is gently refluxing is recorded as the boiling point.

Determination of Density (Pycnometer Method)

Density is the mass of a substance per unit volume. A pycnometer, or density bottle, provides a precise method for this measurement.

Apparatus:

-

Pycnometer (density bottle) of a known volume

-

Analytical balance

-

Water bath for temperature control

Procedure:

-

Clean and dry the pycnometer and weigh it accurately (m1).

-

Fill the pycnometer with distilled water and place it in a constant temperature bath (e.g., 25°C) until it reaches thermal equilibrium.

-

Adjust the water level to the pycnometer's calibration mark, dry the exterior, and weigh it again (m2).

-

Empty and dry the pycnometer, then fill it with this compound.

-

Repeat the temperature equilibration and weighing process (m3).

-

The density (ρ) is calculated using the formula: ρ = [(m3 - m1) / (m2 - m1)] * ρ_water, where ρ_water is the density of water at the experimental temperature.

Determination of Refractive Index (Abbe Refractometer)

The refractive index is a dimensionless number that describes how fast light travels through a material. The Abbe refractometer is a standard instrument for this measurement.

Apparatus:

-

Abbe refractometer

-

Constant temperature water circulator

-

Dropper or pipette

Procedure:

-

Ensure the refractometer prisms are clean and dry.

-

Calibrate the instrument using a standard of known refractive index (e.g., distilled water).

-

Place a few drops of this compound onto the surface of the measuring prism.

-

Close the prisms and allow the sample to reach the desired temperature (e.g., 20°C) using the water circulator.

-

Adjust the instrument to bring the dividing line between the light and dark fields into the center of the crosshairs.

-

Read the refractive index from the instrument's scale.

Determination of pKa (Potentiometric Titration)

The pKa value is a measure of the strength of an acid in solution. Potentiometric titration is a highly accurate method for its determination.

Apparatus:

-

pH meter with a combination electrode

-

Burette

-

Magnetic stirrer and stir bar

-

Beaker

Procedure:

-

Calibrate the pH meter using standard buffer solutions.

-

Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water in a beaker.

-

Place the beaker on a magnetic stirrer and immerse the pH electrode in the solution.

-

Titrate the solution with a standardized solution of a strong acid (e.g., HCl) of known concentration, adding the titrant in small increments.

-

Record the pH of the solution after each addition of titrant.

-

Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points of the titration curve.

Determination of logP (Shake-Flask Method)

The partition coefficient (logP) is a measure of the differential solubility of a compound in two immiscible solvents, typically octanol (B41247) and water, and indicates its hydrophobicity.

Apparatus:

-

Separatory funnel

-

Mechanical shaker

-

UV-Vis spectrophotometer or HPLC for concentration analysis

Procedure:

-

Prepare a solution of this compound of known concentration in either water or octanol.

-

Place equal volumes of this solution and the other immiscible solvent (octanol or water) in a separatory funnel.

-

Shake the funnel for a predetermined period to allow for partitioning of the solute between the two phases.

-

Allow the layers to separate completely.

-

Carefully separate the two phases and determine the concentration of the compound in each phase using a suitable analytical technique (e.g., UV-Vis spectrophotometry or HPLC).

-

The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the logarithm of this value.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the determination of the physicochemical properties of a chemical substance like this compound.

Caption: Workflow for Physicochemical Property Determination.

Conclusion

This technical guide provides a foundational understanding of the key physicochemical properties of this compound. The tabulated data and detailed experimental protocols offer valuable resources for scientists and researchers engaged in work that utilizes this compound. A thorough grasp of these properties is essential for ensuring the safety, efficiency, and success of experimental and industrial processes.

References

Spectroscopic Profile of N-(2-Hydroxyethyl)ethylenediamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-(2-Hydroxyethyl)ethylenediamine (CAS No. 111-41-1), a compound of interest in various chemical and pharmaceutical applications. This document compiles available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols to aid in the characterization and analysis of this molecule.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for this compound.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 3.63 | t | 2H | -CH₂-OH |

| 2.78 | t | 2H | -NH-CH₂- |

| 2.69 | t | 2H | -NH₂-CH₂- |

| 2.62 | t | 2H | -NH-CH₂-CH₂-NH₂ |

Note: Data is based on a predicted spectrum. Experimental values may vary depending on the solvent and other experimental conditions.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

| Chemical Shift (ppm) | Assignment |

| 60.5 | -CH₂-OH |

| 52.1 | -NH-CH₂- |

| 50.3 | -NH-CH₂-CH₂-NH₂ |

| 41.8 | -NH₂-CH₂- |

Note: This is a predicted spectrum. Actual experimental values may differ.

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3283 | Strong, Broad | O-H, N-H stretching |

| 2924 | Strong | C-H stretching (asymmetric) |

| 2853 | Strong | C-H stretching (symmetric) |

| 1595 | Medium | N-H bending (scissoring) |

| 1458 | Medium | C-H bending (scissoring) |

| 1065 | Strong | C-O stretching |

| 1030 | Strong | C-N stretching |

Note: This data is representative of a typical IR spectrum for this compound.

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 104 | 5 | [M]⁺ (Molecular Ion) |

| 74 | 15 | [M - CH₂NH₂]⁺ |

| 58 | 100 | [CH₂=NCH₂CH₂OH]⁺ |

| 44 | 40 | [CH₂=NHCH₃]⁺ |

| 30 | 50 | [CH₂=NH₂]⁺ |

Source: NIST Mass Spectrometry Data Center.[1]

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

-

This compound sample

-

Deuterated solvent (e.g., Deuterium (B1214612) Oxide (D₂O) or Chloroform-d (CDCl₃))

-

NMR tubes (5 mm)

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent in a clean, dry vial.

-

Transfer to NMR Tube: Transfer the solution to an NMR tube.

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity.

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

-

¹H NMR Acquisition:

-

Acquire a standard ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

-

Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.

-

Integrate the signals and reference the spectrum (e.g., to the residual solvent peak).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Process the spectrum similarly to the ¹H spectrum.

-

Reference the spectrum (e.g., to the solvent peak).

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

-

This compound sample

-

FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

-

Solvent for cleaning (e.g., isopropanol)

Procedure:

-

Background Spectrum: Record a background spectrum of the clean ATR crystal.

-

Sample Application: Place a small drop of the viscous liquid sample of this compound directly onto the ATR crystal.

-

Data Acquisition: Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

Data Processing: Perform a baseline correction and peak picking to identify the wavenumbers of the absorption bands.

-

Cleaning: Clean the ATR crystal thoroughly with a suitable solvent after the measurement.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

-

This compound sample

-

Mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Electron Ionization - EI)

-

Solvent for sample preparation (e.g., methanol (B129727) or acetonitrile (B52724) with 0.1% formic acid for ESI)

Procedure:

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable volatile solvent. For ESI, the addition of a small amount of acid can aid in protonation.

-

Instrument Setup:

-

Calibrate the mass spectrometer using a known standard.

-

Set the parameters for the ion source (e.g., capillary voltage, nebulizer gas flow, and drying gas temperature for ESI).

-

Set the mass analyzer to scan a relevant m/z range (e.g., 50-200 amu).

-

-

Data Acquisition: Introduce the sample into the mass spectrometer. For ESI, this is typically done via direct infusion using a syringe pump or through a liquid chromatography system.

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ions.

Visualizations

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.

References

Crystal Structures of N-(2-Hydroxyethyl)ethylenediamine Complexes: A Technical Guide

An In-depth Review for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, crystal structure, and coordination chemistry of metal complexes incorporating the ligand N-(2-Hydroxyethyl)ethylenediamine (HEen). This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the structural characteristics and potential applications of these coordination compounds.

Introduction

This compound, often abbreviated as HEen, is a versatile organic ligand capable of coordinating with a variety of metal ions. Its structure, featuring two nitrogen atoms and a hydroxyl group, allows it to act as a bidentate or tridentate ligand, leading to the formation of metal complexes with diverse geometries and properties. The study of these complexes is crucial for understanding their potential applications in areas ranging from materials science to medicinal chemistry. While research has explored their synthesis and structural characterization, this guide aims to consolidate key findings, with a particular focus on their crystal structures.

Synthesis of this compound Complexes

The synthesis of metal complexes with HEen typically involves the reaction of a metal salt with the HEen ligand in a suitable solvent. The choice of solvent, reaction temperature, and molar ratio of the reactants can influence the final product's structure and coordination environment.

General Experimental Protocol: Synthesis of Transition Metal Saccharinato Complexes with HEen

A common synthetic route involves the reaction of a metal saccharinate precursor with the HEen ligand. The following is a generalized protocol based on reported procedures:

-

Preparation of the Metal Saccharinate Solution: An aqueous or alcoholic solution of the desired metal salt (e.g., Mn(II), Fe(II), Co(II), Ni(II), Cu(II), Zn(II), Cd(II), Hg(II)) is reacted with sodium saccharinate. For metal saccharinates that may decompose in water, a solvent like 1-butanol (B46404) can be used.

-

Addition of HEen Ligand: To the solution of the metal saccharinate, an ethanolic solution of this compound (HydEt-en) is added dropwise with continuous stirring.

-

Reaction and Crystallization: The reaction mixture is stirred for approximately 30 minutes at room temperature. The resulting solution is then allowed to stand, and the solvent is slowly evaporated over several days to facilitate the growth of single crystals.

-

Isolation and Purification: The formed crystals are collected by suction filtration, washed with a suitable solvent (e.g., water), and dried in the air.

Experimental Workflow

The general workflow for the synthesis and characterization of HEen metal complexes can be summarized in the following diagram. This process highlights the key stages from reactant preparation to the final structural elucidation.

Caption: A flowchart illustrating the synthesis and characterization process for this compound metal complexes.

Crystal Structure Analysis

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in these complexes. The following tables summarize key crystallographic data for two representative HEen complexes.

Crystallographic Data

The unit cell parameters and refinement statistics provide essential information about the crystal lattice and the quality of the structural determination.

| Parameter | [Cu(sac)₂(HydEt-en)₂] | [Cd(sac)₂(HydEt-en)₂] |

| Formula | C₂₂H₃₂CuN₆O₈S₂ | C₂₂H₃₂CdN₆O₈S₂ |

| Formula Weight | 660.21 | 709.06 |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/c | P2₁/c |

| a (Å) | 8.893(2) | 9.065(2) |

| b (Å) | 16.035(3) | 16.082(3) |

| c (Å) | 9.878(2) | 9.923(2) |

| β (°) ** | 110.13(3) | 109.43(3) |

| Volume (ų) | 1321.8(5) | 1364.1(5) |

| Z | 2 | 2 |

| Calculated Density (g/cm³) ** | 1.659 | 1.726 |

| R-factor | 0.0441 | 0.0390 |

Data sourced from Yilmaz et al.

Selected Bond Lengths and Angles

The coordination geometry around the central metal ion is defined by the lengths of the metal-ligand bonds and the angles between them. In these examples, both the copper(II) and cadmium(II) ions are in an octahedral coordination environment.

| Bond/Angle | [Cu(sac)₂(HydEt-en)₂] (Å or °) | [Cd(sac)₂(HydEt-en)₂] (Å or °) |

| M–N(sac) | 2.508(2) | 2.378(2) |

| M–N1(HydEt-en) | 2.039(2) | 2.339(2) |

| M–N2(HydEt-en) | 2.029(2) | 2.361(2) |

| N1–M–N2 | 82.52(9) | 73.86(7) |

| N(sac)–M–N1 | 91.24(8) | 91.59(7) |

| N(sac)–M–N2 | 87.05(8) | 91.31(7) |

Data sourced from Yilmaz et al.

In these structures, the HEen ligand acts as a bidentate N-donor, with the hydroxyl group not participating in coordination to the metal center. The saccharinate ions coordinate through their deprotonated nitrogen atoms. The overall structure is stabilized by intra- and intermolecular hydrogen bonding involving the NH and OH groups of the HEen ligand and the oxygen atoms of the saccharinate anions, forming a three-dimensional network.

Coordination Chemistry and Structural Diversity

The HEen ligand can exhibit different coordination modes, leading to a variety of structural motifs in its metal complexes.

-

Bidentate Coordination: As seen in the copper(II) and cadmium(II) saccharinate complexes, HEen can coordinate through its two nitrogen atoms, forming a five-membered chelate ring. In such cases, the hydroxyl group may be involved in hydrogen bonding, contributing to the stability of the crystal lattice.

-

Tridentate Coordination: In other complexes, the hydroxyl group can also coordinate to the metal center, making HEen a tridentate ligand. This often results in a more distorted coordination geometry around the metal ion.

The flexibility of the HEen ligand allows for the formation of mononuclear, dinuclear, and polymeric structures, depending on the metal ion, counter-anions, and reaction conditions.

Relevance to Drug Development and Signaling Pathways

The audience for this guide includes professionals in drug development. While the primary focus of research on HEen complexes has been on their fundamental coordination chemistry and material properties, some related ethylenediamine-based compounds have shown biological activity. For instance, derivatives of N,N'-bis(2-hydroxybenzyl)ethylenediamine have been investigated for their cytotoxic activity against human cancer cell lines[1]. The proposed mechanism of action for some of these compounds involves the induction of cell cycle arrest and a decrease in the mitochondrial membrane potential[1].

However, a direct and established link between the specific this compound complexes detailed in this guide and the modulation of specific signaling pathways in a drug development context is not extensively documented in the current scientific literature. The potential for these compounds in medicinal applications, such as anticancer or antimicrobial agents, remains an area for future investigation. The structural data presented here can serve as a foundation for the rational design of new metal-based therapeutic agents.

Conclusion

This compound is a versatile ligand that forms a wide array of metal complexes with diverse crystal structures and coordination geometries. The detailed structural information obtained from single-crystal X-ray diffraction provides valuable insights into the nature of metal-ligand bonding and intermolecular interactions. While the direct application of these specific HEen complexes in modulating signaling pathways for drug development is not yet well-established, the foundational knowledge of their synthesis and structure is essential for exploring their potential in medicinal chemistry and materials science. Further research is warranted to explore the biological activities of these and related complexes and to elucidate their mechanisms of action at a molecular level.

References

Navigating the Biological Landscape of N-(2-Hydroxyethyl)ethylenediamine: A Review of Current Knowledge

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2-Hydroxyethyl)ethylenediamine (AEEA), a molecule with broad industrial applications, presents a complex and largely unexplored profile within biological systems. While its utility as a chemical intermediate in the synthesis of surfactants, chelating agents, and various polymers is well-documented, a comprehensive understanding of its direct mechanism of action at the molecular and cellular level remains elusive. This technical guide synthesizes the available scientific literature to provide a detailed overview of what is currently known about AEEA's biological interactions, focusing on its toxicological profile and the pharmacological activities of its derivatives. This document also highlights the significant knowledge gaps that represent opportunities for future research.

Chemical and Physical Properties

This compound, also known as aminoethylethanolamine (AEEA), is an organic compound with the chemical formula C4H12N2O.[1][2] It is a colorless liquid with a slightly ammoniacal odor and is soluble in water.[3][4] Its structure features both a primary and a secondary amine, as well as a primary alcohol, making it a versatile precursor in chemical synthesis.[3]

Industrial Applications

AEEA is extensively used in various industrial processes. It serves as a building block in the manufacture of:

Known Biological Effects and Toxicology

The primary body of literature concerning the biological effects of AEEA centers on its toxicology. It is classified as a corrosive material that can cause severe skin burns and eye damage.[6][7]

Toxicological Profile:

-

Dermal and Ocular Effects: Direct contact can lead to severe irritation and chemical burns, with the potential for permanent eye damage.[4][6]

-

Oral Toxicity: Single-dose oral toxicity is considered low, with a reported oral LD50 in rats ranging from 1000 to 4500 mg/kg.[4] Swallowing may result in gastrointestinal irritation, ulceration, and burns to the mouth and throat.[6]

-

Allergenic Potential: Some individuals have developed allergic skin reactions upon exposure.[4][6]

-

Developmental and Reproductive Toxicity: Studies in laboratory animals have indicated that AEEA can cause birth defects and fetal toxicity.[6] One study specifically noted malformations of the great vessels in neonatal rats exposed to N-(2-aminoethyl)ethanolamine.

Due to these hazards, strict safety precautions, including the use of personal protective equipment, are recommended when handling AEEA.[4][6]

Derivatives of this compound in Biological Systems

While information on the direct biological mechanism of action of AEEA is scarce, several of its derivatives have been synthesized and investigated for their pharmacological potential.

-

Anticonvulsant Activity: A series of N-(2-hydroxyethyl)amide derivatives have demonstrated significant anticonvulsant activity in preclinical models.[8] Specifically, N-(2-hydroxyethyl)decanamide, N-(2-hydroxyethyl)palmitamide, and N-(2-hydroxyethyl)stearamide showed promising activity in the maximal electroshock (MES) test with a better protective index than the established anti-epileptic drug valproate.[8]

-

Antimalarial Activity: Novel hydroxyethylamine derivatives synthesized from the reaction of (2S,3S)-Boc-phenylalanine epoxide with alkyl amines have shown in vivo antimalarial activity in mice.[9] One compound, in particular, demonstrated better parasitemia inhibition than the reference drug artesunate, suggesting that parasite metabolism could be a potential target.[9]

-

Antimicrobial and Anticancer Potential of Metal Complexes: Metal complexes of the related compound N,N-bis(2-hydroxyethyl)ethylenediamine have shown potential antimicrobial and anticancer properties in preliminary studies.[10]

-

Antibody-Drug Conjugates (ADCs): The derivative AEEA-AEEA is utilized as a PEG-based linker in the synthesis of ADCs, highlighting its utility in targeted drug delivery.[11]

Signaling Pathways and Molecular Mechanisms: A Knowledge Gap

A critical review of the existing literature reveals a significant gap in the understanding of the specific molecular targets and signaling pathways through which this compound may exert its biological effects. There is currently no published research that elucidates its direct interactions with receptors, enzymes, or signaling cascades in biological systems.

The following logical diagram illustrates the current state of knowledge, emphasizing the distinction between the known industrial and toxicological aspects of AEEA and the largely unexplored area of its specific biological mechanisms of action.

Figure 1: A diagram illustrating the current understanding of this compound (AEEA).

Quantitative Data

Due to the lack of studies on the specific molecular interactions of AEEA, there is no quantitative data available regarding its binding affinities, enzyme inhibition constants (e.g., IC50, Ki), or detailed dose-response relationships in relevant biological assays. The available quantitative data primarily relates to its toxicological endpoints.

Table 1: Toxicological Data for this compound

| Parameter | Species | Value | Reference(s) |

| Oral LD50 | Rat | 1000 - 4500 mg/kg | [4] |

Experimental Protocols

Detailed experimental protocols for investigating the mechanism of action of AEEA in biological systems are not available in the published literature. Researchers interested in this area would need to develop novel protocols based on the investigation of compounds with similar chemical structures or hypothesized biological activities. A potential starting point could be the adaptation of protocols used for studying the biological activities of its derivatives.

The following is a generalized workflow that could be adapted for investigating the biological effects of AEEA.

Figure 2: A proposed experimental workflow for investigating the mechanism of action of AEEA.

Conclusion and Future Directions

This compound is a molecule of significant industrial importance with a well-defined toxicological profile. However, its direct mechanism of action in biological systems remains a largely uncharted area of research. The promising pharmacological activities of its derivatives suggest that AEEA could serve as a valuable scaffold for the development of new therapeutic agents. Future research should focus on elucidating the fundamental biological interactions of AEEA, including the identification of its molecular targets and its effects on cellular signaling pathways. Such studies will be crucial in bridging the current knowledge gap and potentially unlocking new therapeutic applications for this versatile molecule and its analogs.

References

- 1. Aminoethylethanolamine - Wikipedia [en.wikipedia.org]

- 2. N-(2-羟乙基)乙二胺 99% | Sigma-Aldrich [sigmaaldrich.com]

- 3. Aminoethyl Ethanolamine (AEEA): A Versatile Chemical for Industrial Applications from Silver Fern Chemical [silverfernchemical.com]

- 4. monsonco.com [monsonco.com]

- 5. This compound, 99% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. chempak.net [chempak.net]

- 7. fishersci.com [fishersci.com]

- 8. Synthesis and anticonvulsant activity of N-(2-hydroxy-ethyl)amide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and in vivo antimalarial evaluation of novel hydroxyethylamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Buy N,N-Bis(2-hydroxyethyl)ethylenediamine | 3197-06-6 [smolecule.com]

- 11. apexbt.com [apexbt.com]

An In-depth Technical Guide to the Thermal Stability and Decomposition of N-(2-Hydroxyethyl)ethylenediamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2-Hydroxyethyl)ethylenediamine (AEEA), a versatile bifunctional molecule, finds application in various industrial processes, including as a precursor in the synthesis of chelating agents and in CO2 capture technologies. A thorough understanding of its thermal stability and decomposition pathways is critical for ensuring safe handling, optimizing process conditions, and predicting potential degradation products. This technical guide provides a comprehensive overview of the thermal behavior of AEEA, summarizing key decomposition products, outlining experimental methodologies for its analysis, and presenting a proposed decomposition mechanism. While detailed information on its decomposition in aqueous solutions is available, standardized Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) data for the pure compound is not readily found in the reviewed literature.

Thermal Stability Profile

The thermal stability of this compound is highly dependent on the surrounding chemical environment, particularly the presence of reactive species like carbon dioxide.

In an inert environment and in the absence of other reactive compounds, AEEA exhibits good thermal stability. However, its stability is significantly compromised in the presence of CO2, a condition relevant to its application in carbon capture systems. Studies have shown that in an aqueous solution, AEEA is stable when heated at 135°C for extended periods. In contrast, when the solution is saturated with CO2, significant degradation is observed under the same conditions.

Decomposition in the Presence of Carbon Dioxide

The most comprehensive studies on AEEA's thermal decomposition have been conducted in the context of its use as a solvent for CO2 capture. In this scenario, the degradation is accelerated. The primary decomposition product identified is 1-(2-Hydroxyethyl)-2-imidazolidinone (HEIA). The formation of this cyclic urea (B33335) derivative is a result of the interaction between AEEA and CO2 at elevated temperatures.

Quantitative Decomposition Data

Table 1: Major Thermal Decomposition Product of Aqueous AEEA with CO2

| Decomposition Product | Chemical Formula | Common Abbreviation |

| 1-(2-Hydroxyethyl)-2-imidazolidinone | C5H10N2O2 | HEIA |

Table 2: Other Identified Decomposition Products of Aqueous AEEA with CO2

| Decomposition Product |

| N,N'-bis(2-hydroxyethyl)piperazine |

| N,N,N'-tris(2-hydroxyethyl)ethylenediamine |

| 3-(2-(bis(2-hydroxyethyl)-amino)ethyl)-2-oxazolidone |

| N-(2-(N,N,-bis(2-hydroxyethyl)-amino)ethyl)-2-oxazolidone-(2-hydroxyethyl)piperazine |

| N,N,N'',N''-tetrakis(2-hydroxyethyl)diethylenetriamine |

| Ammonia |

| Formate |

| Acetate |

| (Note: This is not an exhaustive list, as 27 degradation products were identified in the cited study.) |

Experimental Protocols

This section details the methodologies employed in the key study investigating the thermal degradation of AEEA.

Thermal Degradation Study in Stainless Steel Cylinders

This protocol is based on the methodology described by Saeed et al. (2017).

Objective: To investigate the thermal degradation of an aqueous solution of this compound in the presence and absence of carbon dioxide.

Materials and Equipment:

-

This compound (AEEA), 30 wt% aqueous solution

-

Deionized water

-

Carbon dioxide (CO2) gas

-

316 Stainless steel cylinders with Swagelok end-caps

-

Laboratory oven capable of maintaining 135°C

-

Gas Chromatography-Mass Spectrometry (GC-MS) system

-

Liquid Chromatography-Time-of-Flight-Mass Spectrometry (LC-QTOF-MS) system

-

Methanol (B129727) for sample dilution

Procedure:

-

Sample Preparation (with CO2): An aqueous solution of 30% AEEA is loaded with CO2 until saturation is achieved (α = 0.80 mol CO2/mol of amine).

-

Sample Preparation (without CO2): An aqueous solution of 30% AEEA is used directly.

-

Degradation Experiment:

-

Aliquots of the prepared AEEA solutions are placed into 316 stainless steel cylinders.

-

The cylinders are tightly sealed.

-

The cylinders are placed in a pre-heated oven at 135°C.

-

The samples are heated for a period of 4 weeks.

-

-

Sample Analysis:

-

At the end of the heating period, the cylinders are removed from the oven and allowed to cool to room temperature.

-

The liquid samples are collected from the cylinders.

-

Samples are diluted with methanol (e.g., 1:50 ratio) prior to analysis.

-

The diluted samples are analyzed by GC-MS and LC-QTOF-MS to identify the degradation products.

-

Visualization of Processes

Experimental Workflow

The following diagram illustrates the workflow for the thermal degradation study of AEEA.

Caption: Experimental workflow for AEEA thermal degradation study.

Proposed Decomposition Pathway

The following diagram illustrates the proposed mechanism for the formation of the major degradation product, 1-(2-Hydroxyethyl)-2-imidazolidinone (HEIA), from AEEA in the presence of CO2.

Caption: Proposed formation pathway of HEIA from AEEA and CO2.

Conclusion

The thermal stability of this compound is a critical parameter for its industrial applications. While it is relatively stable in its pure form and in aqueous solutions at moderate temperatures, its degradation is significantly accelerated in the presence of carbon dioxide, leading to the formation of a variety of byproducts, with 1-(2-Hydroxyethyl)-2-imidazolidinone being the most prominent. The provided experimental protocols and decomposition pathway offer valuable insights for researchers and professionals working with AEEA. Further studies focusing on obtaining standardized TGA and DSC data for the pure compound would be beneficial to provide a more complete understanding of its intrinsic thermal properties.

A Technical Guide to the Solubility of N-(2-Hydroxyethyl)ethylenediamine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2-Hydroxyethyl)ethylenediamine (AEEA), a versatile bifunctional molecule, sees wide application in industrial synthesis, as a chelating agent, and in the formulation of various products. Its utility in these contexts is fundamentally governed by its solubility characteristics in different media. This technical guide provides a comprehensive overview of the solubility profile of AEEA in various organic solvents. Due to a notable scarcity of precise quantitative solubility data in publicly accessible literature, this document focuses on collating existing qualitative information, providing a framework for experimental determination, and detailing the requisite protocols for such measurements.

Introduction to this compound (AEEA)

This compound (CAS No. 111-41-1), also known as aminoethylethanolamine (AEEA), is a clear, colorless liquid with a mild ammoniacal odor. Its structure, featuring a primary amine, a secondary amine, and a primary hydroxyl group, imparts a unique combination of chemical properties. This structure allows it to act as a weak base, a nucleophile, and a ligand for metal ions. The presence of both amine and hydroxyl groups facilitates hydrogen bonding, which significantly influences its solubility in both protic and aprotic solvents.

Understanding the solubility of AEEA is critical for a range of applications, including:

-

Reaction Medium Selection: Choosing appropriate solvents for chemical syntheses involving AEEA to ensure optimal reaction kinetics and yield.

-

Purification Processes: Developing effective extraction and crystallization procedures.

-

Formulation Development: Creating stable and homogeneous formulations for products such as corrosion inhibitors, fabric softeners, and epoxy curing agents.

Solubility Profile of AEEA